1H-thieno[3,2-c]pyrazol-3-amine

Aurora Kinase Inhibition Anticancer Drug Discovery Biochemical IC50

Medicinal chemistry programs targeting kinase-driven diseases often face scaffold limitations where generic isosteres fail to recapitulate desired potency and selectivity profiles. 1H-Thieno[3,2-c]pyrazol-3-amine addresses this gap as a validated ATP-mimetic hinge binder with demonstrated polypharmacology across GSK-3β and Aurora kinases. • Enables GSK-3β inhibitors with IC50 values as low as 3.1 nM and selectivity over a 21-kinase panel; derivative 54 exhibits neuroprotection against Aβ1-42 toxicity and inhibits tau phosphorylation at Ser396. • Supports pan-Aurora inhibitor design (18-62 nM) with potent anti-proliferative effects across 7 cancer cell lines (IC50 7-149 nM) and robust HL-60 xenograft efficacy. • Available via custom synthesis with flexible pack sizes; contact BenchChem for quotation, lead time, and bulk pricing.

Molecular Formula C5H5N3S
Molecular Weight 139.18 g/mol
Cat. No. B12962104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-thieno[3,2-c]pyrazol-3-amine
Molecular FormulaC5H5N3S
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESC1=CSC2=C1NN=C2N
InChIInChI=1S/C5H5N3S/c6-5-4-3(7-8-5)1-2-9-4/h1-2H,(H3,6,7,8)
InChIKeyGCGRAANITIHPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Thieno[3,2-c]pyrazol-3-amine: Core Kinase Inhibitor Scaffold


1H-Thieno[3,2-c]pyrazol-3-amine is a fused bicyclic heterocycle serving as a versatile core scaffold for developing potent, low-nanomolar kinase inhibitors. Its derivatives have been independently optimized into two distinct pharmacological classes: pan-Aurora kinase inhibitors with in vivo antitumor efficacy [1], and highly potent, neuroprotective GSK-3β inhibitors for Alzheimer's disease research [2]. This dual-target applicability, supported by resolved co-crystal structures [3], distinguishes it as a privileged scaffold for chemical probe and lead discovery programs.

Core Scaffold
ATP-mimetic hinge binder for kinase inhibitor design
Medicinal Chemistry Fit
Supports divergent vectoring for combinatorial library expansion
Pathway Studies
GSK-3β and Aurora kinase pathway investigation context

Why 1H-Thieno[3,2-c]pyrazol-3-amine Cannot Be Substituted


Simple substitution with regioisomeric scaffolds like 1H-thieno[2,3-c]pyrazole or the oxygen analog furo[3,2-c]pyrazole is not viable due to the unique geometry of the 3-amino group. This group acts as a critical hinge-binding motif with the kinase ATP pocket [1], and its spatial presentation is defined by the thieno[3,2-c] fusion. A change in ring fusion fundamentally alters the hinge-binding vector, as demonstrated by the distinct, less-optimized SAR reported for the [2,3-c] isomer series [2]. This scaffold-specific interaction is essential for achieving the low-nanomolar potency and target selectivity documented for its optimized derivatives.

Core geometry [3,2-c] thienopyrazole vs [2,3-c] or pyrrolo analogs Fusion geometry may alter ATP-site π-cation interaction with Arg141, potentially reducing target engagement.
Pan-Aurora profile Balanced Aurora A/B/C context vs Danusertib-like pyrrolo series Reported Aurora A-to-B activity window may differ; scaffold switch could shift polypharmacology.
Developability In vivo PK / exposure context vs Early pyrrolo leads Scaffold-dependent PK properties may not transfer; requires independent validation.

1H-Thieno[3,2-c]pyrazol-3-amine vs. Close Scaffold Analogs


GSK-3β Inhibition Potency vs. CHIR-99021

An optimized 1H-thieno[3,2-c]pyrazol-3-amine derivative, compound 38, inhibited Aurora-A kinase with an IC50 of 18 nM [1]. This represents a >800-fold improvement in potency over a typical pyrazole-based hit (IC50 of 15.1 µM) identified from structure-based virtual screening against the same target, highlighting the scaffold's superior potential for lead optimization [2].

GSK-3β IC50 vs. CHIR-99021
Cross-study comparable
Derivative 16bIC50 3.1 nM
CHIR-99021IC50 6.7 nM
Reported 2.2-fold difference
Supports scaffold-based potency differentiation in GSK-3β target engagement assays.
Calliper mobility shift assay; cross-study comparison.
Aurora Kinase Inhibition Anticancer Drug Discovery Biochemical IC50

Kinase Selectivity vs. Pan-Kinase Baseline

The thieno[3,2-c]pyrazole derivative 38 demonstrated broad, low-nanomolar antiproliferative activity across a panel of seven tumor cell lines, with an IC50 of 22 nM in HCT-116 colon carcinoma cells [1]. This activity is comparable to, and in some lines exceeds, the cellular potency profile reported for the clinical Aurora inhibitor Danusertib (PHA-739358), a structurally distinct 3-amino-tetrahydropyrrolo[3,4-c]pyrazole derivative [2]. This demonstrates the thieno[3,2-c]pyrazole scaffold can achieve potency on par with a clinical-stage compound derived from a different core.

Kinase Selectivity vs. Pan-Kinase Baseline
Class-level inference
Derivative 16b>320-fold window over primary IC50
Typical pan-kinase inhibitorsBroader off-target rates often reported
Fewer off-target hits at 1.0 µM
May support cleaner GSK-3β pathway probing by reducing polypharmacology risk.
21-kinase panel at 1.0 µM; data to verify in independent panels.
Cancer Cell Proliferation HCT-116 Anticancer Activity

Pan-Aurora Inhibition: Compound 38 vs. Danusertib

The same lead compound 38 exhibited good in vivo efficacy in an HL-60 xenograft tumor model following oral administration [1]. This is a critical differentiator from many kinase inhibitor scaffolds that lack reported in vivo proof-of-concept. The ability to achieve tumor growth inhibition in a standard xenograft model confirms favorable pharmacokinetic properties, a claim not universally demonstrated for other thienopyrazole regioisomers [2].

Pan-Aurora Inhibition vs. Danusertib
Head-to-head
Compound 38Aurora A 18 nM, balanced A-C (18-62 nM)
DanusertibAurora A 13 nM, B 79 nM
More balanced Aurora A/B profile reported
Scaffold may offer a distinct Aurora polypharmacology signature for cell-model endpoint studies.
HCT-116 anti-proliferation IC50 22 nM; in vitro kinase assays.
In Vivo Efficacy HL-60 Xenograft Tumor Growth Inhibition

In Vivo Pharmacokinetics of Compound 38

Derivative 16b (a thieno[3,2-c]pyrazol-3-amine) potently inhibits GSK-3β with an IC50 of 3.1 nM and demonstrates functional neuroprotective effects [1]. In contrast, a recent series of thieno[3,2-c]pyrazol-urea derivatives, designed to target the DFG-out conformation for improved selectivity, yielded a most potent compound (3a) with a 24-fold weaker IC50 of 74.4 nM [2]. This within-scaffold comparison shows that the 3-amine substitution pattern is critical for achieving maximum potency against the active kinase conformation, and that alternative substitution vectors on the same core can dramatically reduce potency.

In Vivo PK & Tumor Model Response
Class-level inference
t1/2 17 ± 8 h (mouse IV)
Reported sustained exposure and tumor growth inhibition in HL-60 xenograft model context.
Compound 38 at 20-30 mg/kg bid; SCID mice. Requires model-specific review.
GSK-3β Inhibition Alzheimer's Disease Kinase Selectivity

GSK-3β Arg141 π-Cation Interaction

A potent thieno[3,2-c]pyrazol-3-amine derivative (compound 54, IC50 = 3.4 nM) significantly ameliorated AlCl3-induced dyskinesia in a zebrafish model of Alzheimer's disease, demonstrating in vivo efficacy [1]. This functional in vivo rescue effect in a disease-relevant model is a significant differentiator from earlier GSK-3β inhibitors like AR-A014418 (IC50 = 104 nM) [2], which, despite being a widely used tool compound, lacks robust reported in vivo efficacy in cognitive models. The thieno[3,2-c]pyrazol-3-amine series demonstrates a superior translation of enzyme potency to in vivo disease modification.

Arg141 π-Cation Interaction
Head-to-head
Unique π-cation with Arg141 of GSK-3β identified by docking; IC50 3.4 nM for derivative 54.
Structure-guided design context; interaction linked to potency in [3,2-c] series.
PDB 4ACG used; absent in [2,3-c] or furo analogs.
Alzheimer's Disease Model Zebrafish In Vivo Neuroprotection

Scaffold Versatility: Confirmed Activity Against Two Unrelated High-Value Kinase Targets

The 1H-thieno[3,2-c]pyrazol-3-amine scaffold is unique in being independently optimized into potent inhibitors for two phylogenetically unrelated kinase targets with strong therapeutic rationales: Aurora kinases (IC50 = 18 nM for Aur-A) for oncology [1] and GSK-3β (IC50 = 3.1 nM) for Alzheimer's disease [2]. This is not a case of a promiscuous inhibitor; the optimized derivatives show acceptable kinase selectivity profiles, indicating the scaffold's shape and electronics can be rationally tuned for different targets. The regioisomeric thieno[2,3-c]pyrazole scaffold has not been reported to achieve this dual-target versatility, primarily being explored for PDE7 or as a cytotoxic agent [3].

Kinase Selectivity Chemical Probe Dual-Target Scaffold

Target Applications for 1H-Thieno[3,2-c]pyrazol-3-amine


GSK-3β Inhibitors for Alzheimer's Disease

Procure the 1H-thieno[3,2-c]pyrazol-3-amine scaffold to initiate a lead optimization program targeting Aurora kinases. The evidence shows that substitution at the 5-carboxamide position can yield compounds like 38 with an Aurora-A IC50 of 18 nM, combined with broad antiproliferative activity (HCT-116 IC50 = 22 nM) and proven in vivo efficacy in an HL-60 xenograft model [1]. This provides a validated chemical starting point with a known structure-activity relationship for developing novel anticancer agents.

Pan-Aurora Inhibitors for Hematologic Cancers

Use the scaffold to develop highly potent, selective GSK-3β inhibitors as chemical probes for investigating tau pathology. The evidence demonstrates that derivatives like 16b and 54 achieve single-digit nanomolar potency on GSK-3β (IC50 = 3.1-3.4 nM), exhibit neuroprotective effects against Aβ-induced toxicity, inhibit tau hyperphosphorylation, and show in vivo efficacy in a zebrafish Alzheimer's model [2][3]. This makes the series an excellent choice for studying GSK-3β biology in neurodegenerative disease models.

Structure-Guided Fragment Growth for Polypharmacology

Procure the core scaffold and its synthetic intermediates for generating a focused library to explore kinase selectivity. The evidence shows that the 3-amino hinge-binding motif can be directed towards at least two distinct kinase targets (Aurora and GSK-3β) by modifying peripheral substituents [1][2]. This demonstrates the scaffold's potential for creating selective inhibitors through rational design, making it a valuable core for chemical biology tool compound development.

Structure-Based Drug Design Starting Point

Leverage the scaffold's established binding mode for structure-based drug design. A high-resolution co-crystal structure of a 1H-thieno[3,2-c]pyrazole derivative bound to Aurora-A (PDB: 2XRU) confirms the binding pose and key interactions, such as the hinge-binding of the 3-amino group [4]. This structural information, combined with the SAR data from GSK-3β programs, provides a robust foundation for computational chemistry efforts aimed at designing inhibitors for new kinase targets.

Application
Selection Property
Validation Focus
GSK-3β inhibitor discovery for Alzheimer’s disease research
Kinase selectivity review and target engagement assay context
Tau phosphorylation and neuroprotection assay response context
Pan-Aurora inhibitor lead optimization for hematologic cancer models
Aurora A/B/C polypharmacology profile and cell-proliferation endpoint review
Xenograft model response and PK/exposure-model interpretation
Structure-guided fragment growth and polypharmacology design
ATP-site binding geometry and π-cation interaction potential
Kinase selectivity profiling and combinatorial library expansion
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